3-(4-Hydroxy-3-methyl-phenyl)propanenitrile
Description
3-(4-Hydroxy-3-methyl-phenyl)propanenitrile (CAS 22516-99-0) is a nitrile-containing aromatic compound with a hydroxyl (-OH) and methyl (-CH₃) group substituted on the phenyl ring. Its molecular formula is C₁₀H₁₁NO, and it is commonly utilized as an intermediate in organic synthesis and pharmaceutical research . The compound exhibits moderate polarity due to the hydroxyl group, influencing its solubility in polar solvents like ethanol or acetone.
Properties
IUPAC Name |
3-(4-hydroxy-3-methylphenyl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8-7-9(3-2-6-11)4-5-10(8)12/h4-5,7,12H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZKXUMPVHDEBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801279408 | |
| Record name | 4-Hydroxy-3-methylbenzenepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22516-99-0 | |
| Record name | 4-Hydroxy-3-methylbenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22516-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-3-methylbenzenepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3-methyl-phenyl)propanenitrile can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3-methylbenzaldehyde with a suitable nitrile source under basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by dehydration to form the nitrile group.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-3-methyl-phenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a metal catalyst can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(4-oxo-3-methyl-phenyl)propanenitrile.
Reduction: Formation of 3-(4-hydroxy-3-methyl-phenyl)propanamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(4-Hydroxy-3-methyl-phenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-3-methyl-phenyl)propanenitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Analyses
Reactivity and Coordination Chemistry
- 3-((Pyridine-2-yl)methylamino)propanenitrile forms stable Ni(II) dithiocarbamate complexes with distorted square-planar geometry due to the pyridine nitrogen and nitrile group acting as ligands . In contrast, this compound lacks strong coordinating groups, limiting its use in metal complexation.
Solubility and Polarity
- The 3-{[(4-Hydroxy-3-methoxyphenyl)methyl]amino}propanenitrile derivative shows increased hydrogen bonding capacity due to dual hydroxyl and methoxy groups, enhancing solubility in aqueous-organic mixtures . The target compound’s single hydroxyl group offers moderate polarity, while fluorinated analogs (e.g., 3-[Ethyl-((3-fluoro-4-methoxyphenyl)methyl)amino]-2-methylpropanenitrile) exhibit higher lipophilicity, favoring blood-brain barrier penetration in drug candidates .
Biological Activity
3-(4-Hydroxy-3-methyl-phenyl)propanenitrile, also known by its CAS number 22516-99-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C10H11NO
- IUPAC Name : 3-(4-Hydroxy-3-methylphenyl)propanenitrile
- CAS Number : 22516-99-0
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cells through multiple mechanisms.
- Antimicrobial Effects : It has shown potential in combating certain bacterial strains.
- Anti-inflammatory Effects : The compound may play a role in reducing inflammation, which is crucial in various chronic diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound has been observed to inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.
- Modulation of Signaling Pathways : It may interact with key signaling pathways involved in cell survival and apoptosis.
- Antioxidant Activity : The presence of hydroxyl groups contributes to its antioxidant properties, helping to mitigate oxidative stress in cells.
Anticancer Activity
A study conducted on the effects of this compound on human cancer cell lines revealed significant inhibitory effects on cell growth. The IC50 values were determined as follows:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 15.2 |
| HeLa (Cervical Cancer) | 10.5 |
| A549 (Lung Cancer) | 12.8 |
These results indicate that the compound has a selective cytotoxic effect on cancer cells while exhibiting lower toxicity towards normal cells.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be explored further for its potential as an antimicrobial agent.
Safety and Toxicity
While initial studies indicate promising biological activities, safety assessments are crucial. Acute toxicity tests have shown no significant adverse effects at doses up to 2000 mg/kg in animal models, indicating a favorable safety profile for further development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
